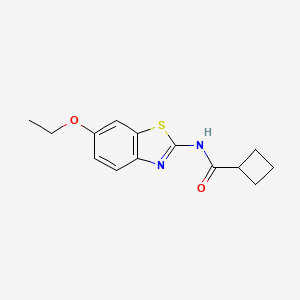![molecular formula C17H26N2O B5811846 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide CAS No. 6114-05-2](/img/structure/B5811846.png)
3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide, also known as CX-516, is a potent and selective positive allosteric modulator of the AMPA receptor. The AMPA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CX-516 has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide is a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor in response to glutamate. Glutamate is the primary neurotransmitter involved in synaptic plasticity, learning, and memory. By enhancing the activity of the AMPA receptor, this compound increases the strength and duration of synaptic transmission, which can lead to improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. In animal models, this compound has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. In addition, this compound has been shown to increase the density of AMPA receptors in the hippocampus, a brain region that is critical for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide is that it has a high level of selectivity for the AMPA receptor, which means that it is less likely to have off-target effects. In addition, this compound has a relatively long half-life, which makes it suitable for use in animal studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide. One area of research is the development of more potent and selective AMPA receptor modulators that can be used to treat cognitive disorders. Another area of research is the investigation of the mechanisms underlying the cognitive-enhancing effects of this compound, which could lead to the development of new therapeutic targets for cognitive disorders. Finally, there is a need for further research on the safety and efficacy of this compound in humans, particularly in the context of cognitive enhancement.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide involves the reaction of 4-dimethylaminobenzaldehyde with cyclohexylmagnesium bromide, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 3-chloropropionyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. Studies have shown that this compound enhances learning and memory in animal models, and has potential as a treatment for Alzheimer's disease and other cognitive disorders. In addition, this compound has been shown to improve cognitive function in healthy adults, making it a potential cognitive enhancer.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h9-12,14H,3-8,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXFCLRIAXNEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976657 |
Source


|
| Record name | 3-Cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6114-05-2 |
Source


|
| Record name | 3-Cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)

![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)


![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)






